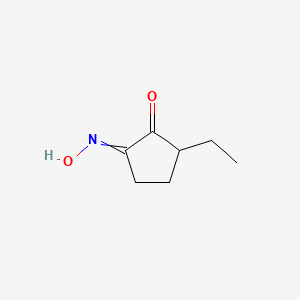
Mercury--methyl(diphenyl)silyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–methyl(diphenyl)silyl (1/2) is an organomercury compound that contains a mercury atom bonded to a methyl group and a diphenylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–methyl(diphenyl)silyl (1/2) typically involves the reaction of mercury(II) chloride with methyl(diphenyl)silyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as diethyl ether or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of Mercury–methyl(diphenyl)silyl (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The use of automated systems and closed reactors helps minimize exposure and ensure safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury–methyl(diphenyl)silyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to elemental mercury or other reduced forms.
Substitution: The methyl and diphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury derivatives .
Applications De Recherche Scientifique
Mercury–methyl(diphenyl)silyl (1/2) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Mercury–methyl(diphenyl)silyl (1/2) involves its interaction with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function and activity. This binding can lead to changes in cellular processes and pathways, including oxidative stress and disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury (II) cation (CH₃Hg⁺): Known for its high toxicity and environmental impact.
Ethylmercury (II) cation (C₂H₅Hg⁺): Used in vaccines as a preservative (thimerosal).
Dimethylmercury ((CH₃)₂Hg): Notoriously toxic and used as an antifungal agent.
Phenylmercuric borate: Used as a topical antiseptic.
Uniqueness
Mercury–methyl(diphenyl)silyl (1/2) is unique due to its specific combination of mercury, methyl, and diphenylsilyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
59466-93-2 |
|---|---|
Formule moléculaire |
C26H26HgSi2 |
Poids moléculaire |
595.2 g/mol |
InChI |
InChI=1S/2C13H13Si.Hg/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2*2-11H,1H3; |
Clé InChI |
RKDACRPTUGUOTI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Si](C1=CC=CC=C1)C2=CC=CC=C2.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)





![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)


